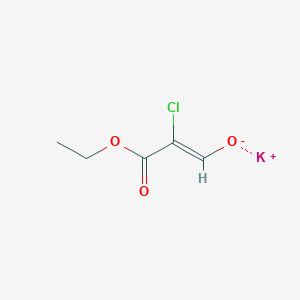

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium is a group 1 metal, abbreviated as K on the periodic table . In its pure form, potassium has a white-silver color, but quickly oxidizes upon exposure to air and tarnishes in minutes if it is not stored under oil or grease . The ethoxycarbonyl group (-COOCH2CH3) is a functional group consisting of an ester of ethanol and carbonic acid.

Synthesis Analysis

The synthesis of a specific compound like “Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%” would depend on the specific reactions of the functional groups involved. Generally, potassium salts can be synthesized by reacting potassium hydroxide or potassium carbonate with the corresponding acid .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) . The exact structure of “Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate, 95%” would need to be determined experimentally.Chemical Reactions Analysis

Potassium reacts so violently with water that it bursts into flame . The silvery white metal is very soft and reacts rapidly with the oxygen in air . Its chemical symbol is derived from the Latin word kalium which means "alkali" .Physical And Chemical Properties Analysis

Potassium has a melting point of 63.65 °C and a boiling point of 773.9 °C . It has a density of 0.862 g/cm³ at 0 °C and is less dense than water . Potassium compounds impart a characteristic pale lavender color to flames .Mechanism of Action

Safety and Hazards

properties

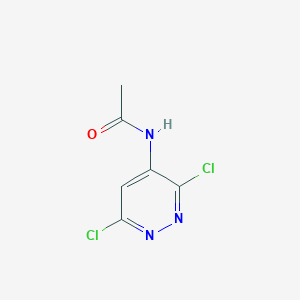

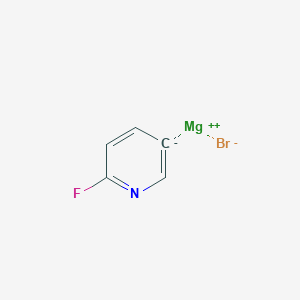

IUPAC Name |

potassium;(Z)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3.K/c1-2-9-5(8)4(6)3-7;/h3,7H,2H2,1H3;/q;+1/p-1/b4-3-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBCCNBKXOXGE-LNKPDPKZSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

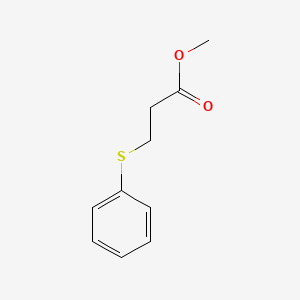

CCOC(=O)C(=C[O-])Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/[O-])/Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClKO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.